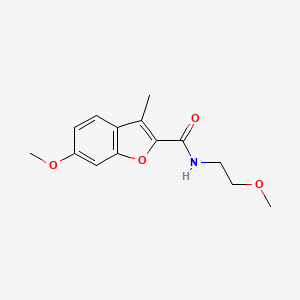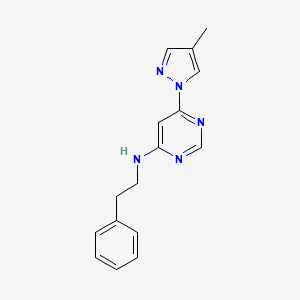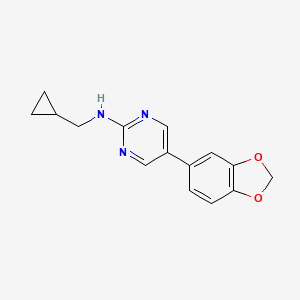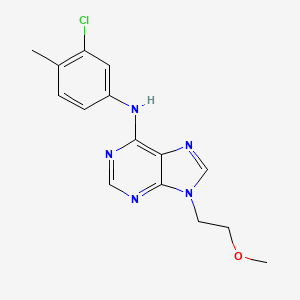
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide, commonly referred to as 6-MEM, is a synthetic organic compound with a wide range of applications in the scientific research field. 6-MEM is an important molecule that can be used as a starting material for the synthesis of other compounds, and it has been used in various studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
科学的研究の応用
6-MEM has been used in a variety of scientific research applications, including drug discovery, drug metabolism studies, and biochemistry studies. It has been used as a starting material for the synthesis of various compounds, and it has been used in studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
作用機序
6-MEM is believed to interact with the enzyme monoamine oxidase (MAO) in the brain, leading to the inhibition of MAO activity. This inhibition of MAO activity can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can have a variety of effects on mood and behavior.
Biochemical and Physiological Effects
Studies have shown that 6-MEM can have a variety of biochemical and physiological effects. It has been shown to have an antidepressant effect, and it has been shown to reduce the symptoms of anxiety and depression. It has also been shown to have an anti-inflammatory effect, and it has been shown to reduce the levels of inflammatory markers in the body.
実験室実験の利点と制限
The use of 6-MEM in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive starting material for the synthesis of other compounds. However, it is not a very stable compound, and it can be easily degraded in the presence of light and oxygen. Furthermore, the synthesis of 6-MEM is not always straightforward, and it can be difficult to obtain high yields in laboratory experiments.
将来の方向性
The potential future directions for the use of 6-MEM in scientific research are numerous. One potential direction is the use of 6-MEM as a starting material for the synthesis of other compounds. Another potential direction is the use of 6-MEM in drug discovery, as it has been shown to have a variety of biochemical and physiological effects. Finally, 6-MEM could be used in further studies to investigate the mechanism of action and biochemical and physiological effects of the compound.
合成法
6-MEM can be synthesized by reacting an aqueous solution of 2-methoxyethylbenzene with aqueous ammonia and a catalytic amount of hydrochloric acid, followed by the addition of methoxylamine hydrochloride. The reaction is carried out at room temperature, and the product is then purified by recrystallization and column chromatography.
特性
IUPAC Name |
6-methoxy-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9-11-5-4-10(18-3)8-12(11)19-13(9)14(16)15-6-7-17-2/h4-5,8H,6-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKITYXUBOEOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one](/img/structure/B6443526.png)
![2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443548.png)
![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6443554.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443574.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443582.png)

![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443599.png)
![9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B6443604.png)
![3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443607.png)